4-Chloro-N-[4-(hexyloxy)benzyl]aniline
Overview
Description
4-Chloro-N-[4-(hexyloxy)benzyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 4-position of the aniline ring and a hexyloxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[4-(hexyloxy)benzyl]aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloronitrobenzene, which is then reduced to 4-chloroaniline.
Alkylation: The 4-chloroaniline is then alkylated with 4-(hexyloxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[4-(hexyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like toluene or dichloromethane.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted anilines with various functional groups.
Scientific Research Applications
4-Chloro-N-[4-(hexyloxy)benzyl]aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[4-(hexyloxy)benzyl]aniline involves its interaction with specific molecular targets. The chloro group and the hexyloxybenzyl moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the hexyloxybenzyl group, making it less hydrophobic and potentially less active in certain applications.
4-(Hexyloxy)aniline: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
4-(Benzyloxy)aniline: Similar structure but with a benzyloxy group instead of a hexyloxy group, which can influence its physical and chemical properties.
Uniqueness
4-Chloro-N-[4-(hexyloxy)benzyl]aniline is unique due to the presence of both the chloro group and the hexyloxybenzyl moiety. This combination imparts specific physical, chemical, and biological properties that make it valuable for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-[(4-hexoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,21H,2-5,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBKTZLWJCICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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